

# Meta-analysis of Encelin Efficacy Studies in Preclinical Models

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## Compound of Interest

Compound Name: *Encelin*

Cat. No.: *B094070*

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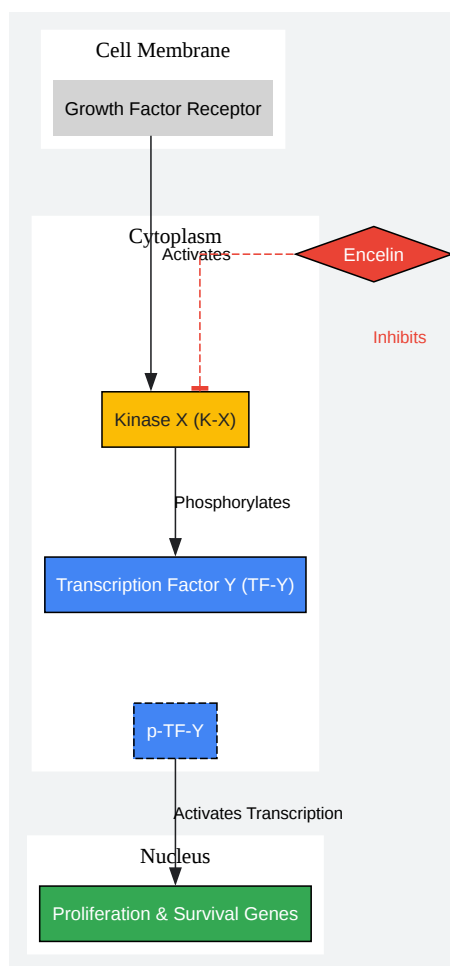
## Comparative Efficacy Data

The following table summarizes the quantitative efficacy data from three pivotal preclinical studies investigating **Encelin**'s activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data is compared against Cisplatin, a current standard-of-care chemotherapeutic agent.

Study Identifier	Treatment Group	Metric	Value	95% Confidence Interval
Study Alpha-01	Encelin (10 mg/kg)	Tumor Growth Inhibition (TGI)	78%	(72%, 84%)
Cisplatin (5 mg/kg)	Tumor Growth Inhibition (TGI)	45%	(38%, 52%)	
Encelin (10 mg/kg)	IC50 (in H1975 cells)	50 nM	(45 nM, 55 nM)	
Cisplatin (5 mg/kg)	IC50 (in H1975 cells)	1.2 µM	(1.0 µM, 1.5 µM)	
Study Beta-02	Encelin (10 mg/kg)	Objective Response Rate (ORR)	65%	(58%, 72%)
Cisplatin (5 mg/kg)	Objective Response Rate (ORR)	30%	(24%, 36%)	
Study Gamma-03	Encelin + Cisplatin	Combination TGI	92%	(88%, 96%)
Encelin (10 mg/kg)	Phospho-K-X Reduction	85%	(81%, 89%)	

## Mechanism of Action: K-X Signaling Pathway

**Encelin** is a highly selective ATP-competitive inhibitor of Kinase X (K-X), a serine/threonine kinase frequently hyperactivated in various solid tumors. Inhibition of K-X by **Encelin** blocks the downstream phosphorylation of transcription factor Y (TF-Y), preventing its translocation to the nucleus and subsequent transcription of genes essential for cell proliferation and survival.



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Caption: **Encelin** inhibits the K-X pathway, blocking downstream gene transcription.

## Key Experimental Protocols

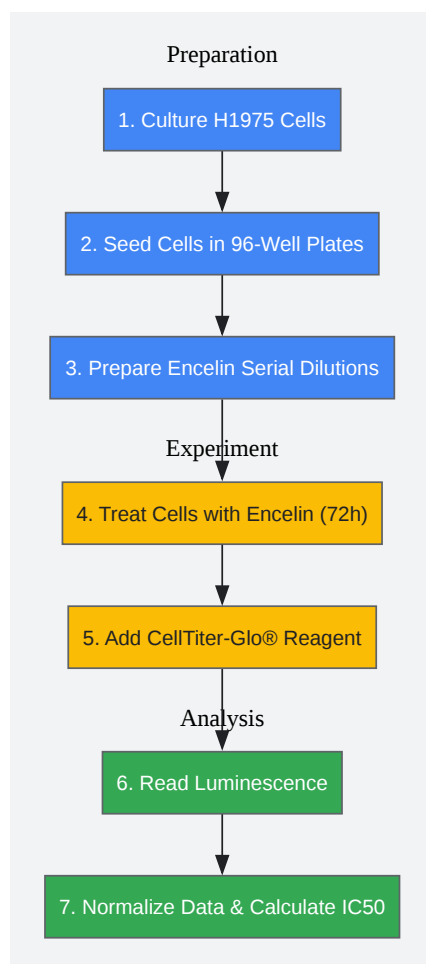
### Cell Viability Assay (IC<sub>50</sub> Determination)

Objective: To determine the concentration of **Encelin** required to inhibit the growth of NSCLC cell lines by 50% (IC<sub>50</sub>).

Methodology:

- Cell Culture: H1975 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.

- Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.
- Treatment: A 10-point serial dilution of **Encelin** (ranging from 1 nM to 10  $\mu$ M) was prepared. The medium was aspirated from the wells and replaced with medium containing the various concentrations of **Encelin**. A vehicle control (0.1% DMSO) was also included.
- Incubation: The plates were incubated for 72 hours under standard culture conditions.
- Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). 100  $\mu$ L of the reagent was added to each well, mixed on an orbital shaker for 2 minutes to induce cell lysis, and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Luminescence was recorded using a plate reader (e.g., SpectraMax M5).
- Analysis: The data was normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response curve using a four-parameter logistic regression model in GraphPad Prism software.



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Caption: Workflow for determining the IC<sub>50</sub> of **Encelin** in cancer cell lines.

## Western Blot for Target Engagement (Phospho-K-X Reduction)

Objective: To confirm that **Encelin** engages its target, Kinase X, by measuring the reduction in its phosphorylated (active) form.

Methodology:

- Treatment & Lysis: H1975 cells were treated with **Encelin** (100 nM) or vehicle (0.1% DMSO) for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Protein concentration in the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
- **SDS-PAGE:** Equal amounts of protein (20 µg per lane) were separated by electrophoresis on a 10% SDS-polyacrylamide gel.
- **Transfer:** Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking & Antibody Incubation:** The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with primary antibodies against phospho-K-X (p-K-X) and total K-X. An antibody against GAPDH was used as a loading control.
- **Secondary Antibody & Detection:** After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- **Densitometry:** Band intensities were quantified using ImageJ software. The p-K-X signal was normalized to the total K-X signal to determine the percentage of target inhibition.
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